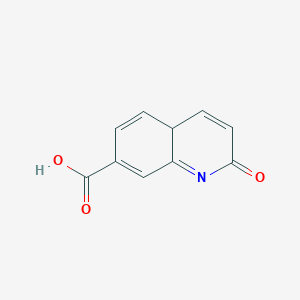
carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline is a complex organometallic compound that features iridium as the central metal atom. This compound is notable for its unique structure, which includes a carbanide ligand, a (Z)-4-oxopent-2-en-2-olate ligand, and a 1-phenylisoquinoline ligand. These ligands contribute to the compound’s stability and reactivity, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline typically involves the coordination of iridium with the respective ligands under controlled conditions. The process may include:
Formation of the Carbanide Ligand: This can be achieved through the reaction of an appropriate precursor with a base.
Coordination of (Z)-4-oxopent-2-en-2-olate: This ligand can be introduced through a reaction involving the corresponding enolate and iridium precursor.
Addition of 1-phenylisoquinoline: This step involves the coordination of 1-phenylisoquinoline to the iridium center, often facilitated by heating and the presence of a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium oxides.
Reduction: Reduction reactions can convert the iridium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as oxygen or peroxides.
Reducing Agents: Including hydrogen gas or hydrides.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium oxides, while substitution reactions can produce new iridium complexes with different ligands.
科学的研究の応用
Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: Investigated for its potential as a bioinorganic compound with applications in medicinal chemistry.
Medicine: Explored for its anticancer properties due to the presence of iridium, which can interact with biological molecules.
Industry: Utilized in the development of new materials and as a component in electronic devices.
作用機序
The mechanism by which carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline exerts its effects involves the interaction of the iridium center with various molecular targets. The compound can participate in electron transfer reactions, coordinate with other molecules, and facilitate catalytic processes. The specific pathways and targets depend on the context of its application, such as catalysis or medicinal use.
類似化合物との比較
Similar Compounds
Carbanide;zinc: Another organometallic compound with a carbanide ligand and zinc as the central metal.
Carbanide;iodogold: Features a carbanide ligand and gold as the central metal.
Uniqueness
Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline is unique due to the presence of iridium, which imparts distinct chemical properties such as high stability and reactivity. The combination of ligands also contributes to its versatility in various applications, distinguishing it from other similar compounds.
特性
分子式 |
C39H39IrN2O2-7 |
|---|---|
分子量 |
760.0 g/mol |
IUPAC名 |
carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.4CH3.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;;;;;/h2*1-7,9-11H;3,6H,1-2H3;4*1H3;/q2*-1;;4*-1;/p-1/b;;4-3-;;;;; |
InChIキー |
LTSOUZKTWXFEMK-FLTDLMAQSA-M |
異性体SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].C/C(=C/C(=O)C)/[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
正規SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC(=CC(=O)C)[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea](/img/structure/B12344782.png)
![(S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate](/img/structure/B12344784.png)
![7-Fluoro-3-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12344794.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B12344798.png)

![4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B12344818.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B12344820.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B12344828.png)




